

# An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-nitro-1H-pyrrole-2-carboxylic Acid

**Cat. No.:** B1310894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction and Overview

**4-nitro-1H-pyrrole-2-carboxylic acid** is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development. The presence of this compound in various chemical catalogs underscores its utility as a research chemical.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical Identity and Physicochemical Properties

A clear identification of **4-nitro-1H-pyrrole-2-carboxylic acid** is fundamental for its application in research and development.

| Identifier        | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| IUPAC Name        | 4-nitro-1H-pyrrole-2-carboxylic acid[2]                               |
| CAS Number        | 5930-93-8[1][2][3]                                                    |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub> [1][2][3] |
| Molecular Weight  | 156.10 g/mol [4]                                                      |
| Canonical SMILES  | C1=C(NC=C1--INVALID-LINK--[O-])C(=O)O[2]                              |
| InChI Key         | SNWGRRCTCGASCN-UHFFFAOYSA-N[2][4]                                     |
| Appearance        | Solid[4]                                                              |
| Melting Point     | 217 °C[2]                                                             |
| Boiling Point     | 435.8 °C (Predicted)[1]                                               |
| Flash Point       | 217 °C (Predicted)[1]                                                 |

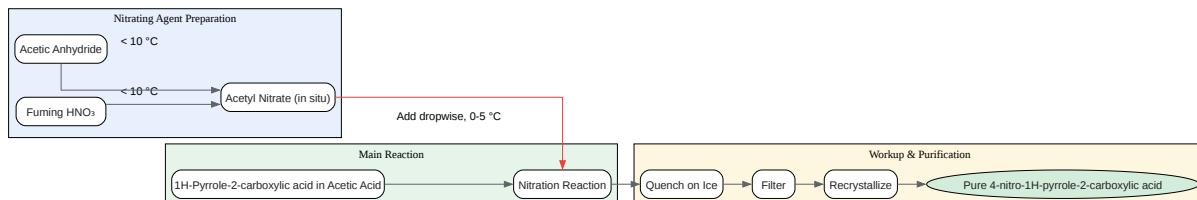
## Synthesis and Purification

The synthesis of **4-nitro-1H-pyrrole-2-carboxylic acid** typically involves the nitration of a suitable pyrrole-2-carboxylic acid precursor. The reaction requires careful control of conditions to achieve the desired regioselectivity and avoid over-nitration or degradation of the pyrrole ring, which is sensitive to strong oxidizing acids.

## General Synthesis Protocol: Nitration of 1H-Pyrrole-2-carboxylic acid

This protocol outlines a common laboratory-scale synthesis.

### Materials:


- 1H-Pyrrole-2-carboxylic acid
- Fuming nitric acid (HNO<sub>3</sub>)
- Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O)

- Glacial acetic acid ( $\text{CH}_3\text{COOH}$ )
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. The temperature should be maintained below 10 °C. This *in situ* generation of acetyl nitrate is a milder nitrating agent, which is crucial for the sensitive pyrrole substrate.
- Dissolution of Starting Material: Dissolve 1H-pyrrole-2-carboxylic acid in glacial acetic acid in a separate reaction vessel equipped with a stirrer and thermometer.
- Nitration Reaction: Cool the solution of the pyrrole derivative to 0-5 °C. Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the reaction temperature does not exceed 5 °C. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and low temperatures help to control the reaction rate and prevent side reactions.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
- Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified **4-nitro-1H-pyrrole-2-carboxylic acid**.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-nitro-1H-pyrrole-2-carboxylic acid**.

## Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not readily available in public databases, typical chemical shifts for the parent compound, pyrrole-2-carboxylic acid, can provide a basis for predicting the expected NMR spectra.[\[5\]](#)

- <sup>1</sup>H NMR: The presence of the electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent protons. One would expect to see three signals in the aromatic region corresponding to the three pyrrole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
- <sup>13</sup>C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the nitro group will also be significantly shifted downfield.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic asymmetric and

symmetric stretches for the N-O bonds of the nitro group.

- Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be expected at  $m/z$  156, corresponding to the molecular weight of the compound.

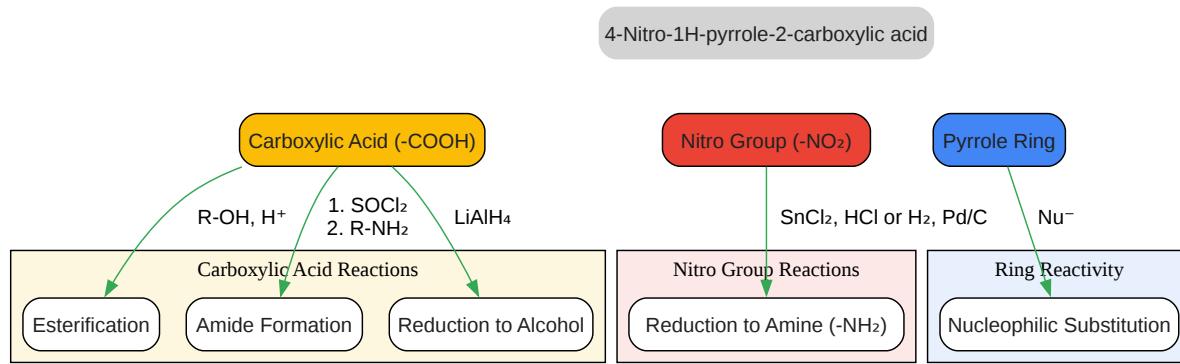
## Reactivity and Chemical Transformations

The reactivity of **4-nitro-1H-pyrrole-2-carboxylic acid** is governed by its three main functional components: the aromatic pyrrole ring, the electron-withdrawing nitro group, and the carboxylic acid group.

### Reactivity of the Pyrrole Ring

The pyrrole ring is inherently electron-rich and aromatic.<sup>[6]</sup> However, the presence of two strong electron-withdrawing groups (nitro and carboxyl) significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups make the ring more susceptible to nucleophilic attack.

### Reactivity of the Carboxylic Acid Group


The carboxylic acid moiety can undergo typical reactions of this functional group.<sup>[7]</sup> These include:

- Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.
- Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.
- Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$ .

### Reactivity of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents (e.g.,  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ ). This transformation is particularly valuable as it introduces a key functional group for further derivatization, converting the electron-withdrawing nature of the

substituent to an electron-donating one and significantly altering the molecule's electronic properties.



[Click to download full resolution via product page](#)

Caption: Key reactivity sites of **4-nitro-1H-pyrrole-2-carboxylic acid**.

## Applications in Research and Drug Development

Pyrrole derivatives are integral to many natural products and pharmaceuticals.<sup>[6][8]</sup> The functional groups on **4-nitro-1H-pyrrole-2-carboxylic acid** make it a versatile scaffold for building more complex molecules.

- **Antimicrobial Agents:** The pyrrole nucleus is a key pharmacophore in various antimicrobial agents. For instance, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity against *M. tuberculosis*.<sup>[9]</sup> The ability to convert the nitro group to an amine and the carboxylic acid to an amide or hydrazide allows for the generation of large libraries of compounds for screening.
- **Enzyme Inhibitors:** Pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antibacterial drugs.<sup>[8]</sup> The structural

framework of **4-nitro-1H-pyrrole-2-carboxylic acid** provides a starting point for designing such inhibitors.

- **Antiviral and Acaricidal Activity:** The parent compound has been mentioned in a patent for use as a virus inhibitor and is noted for its acaricidal activity against ticks and insects.<sup>[1]</sup> These reported activities, though preliminary, suggest potential applications in agrochemical and pharmaceutical research.
- **Chemical Probe Development:** As a rigid scaffold with well-defined points for chemical modification, it can be used to synthesize chemical probes to study biological pathways.

## Safety and Handling

As with any laboratory chemical, **4-nitro-1H-pyrrole-2-carboxylic acid** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a combustible solid.<sup>[4]</sup> For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-nitro-1H-pyrrole-2-carboxylic acid** is a multifunctional chemical building block with significant potential for the development of new therapeutics and functional materials. Its unique electronic properties, stemming from the combination of an electron-rich pyrrole core with powerful electron-withdrawing substituents, offer a rich landscape for chemical exploration. Understanding its synthesis, characterization, and reactivity is crucial for leveraging its full potential in research and drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Nitro-1H-pyrrole-2-carboxylic acid | 5930-93-8 | FAA93093 [biosynth.com]

- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrbi.io]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlifesciences.com [vlifesciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310894#iupac-name-for-4-nitro-1h-pyrrole-2-carboxylic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)